[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-phenylmethanone
Overview
Description
[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-phenylmethanone is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-phenylmethanone typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylpyrazole with 2-nitrobenzenethiol in the presence of a suitable base, followed by the introduction of a phenylmethanone group through a Friedel-Crafts acylation reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkyl or acyl substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the nitrophenyl and sulfanyl groups contributes to its bioactivity.
Medicine
In medicine, [3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-phenylmethanone and its derivatives are explored for their potential therapeutic effects. Research is ongoing to determine their efficacy and safety in treating various diseases.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of [3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-phenylmethanone involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function. The exact pathways and targets are still under investigation, but these interactions are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-(2-nitrophenyl)pyrazole: Lacks the sulfanyl and phenylmethanone groups, making it less versatile in chemical reactions.
4-(2-Nitrophenyl)sulfanylpyrazole: Lacks the dimethyl and phenylmethanone groups, affecting its chemical properties and reactivity.
Phenylmethanone derivatives: Compounds with similar phenylmethanone groups but different substituents on the pyrazole ring.
Uniqueness
The uniqueness of [3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-phenylmethanone lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both nitrophenyl and sulfanyl groups enhances its reactivity and bioactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-12-17(25-16-11-7-6-10-15(16)21(23)24)13(2)20(19-12)18(22)14-8-4-3-5-9-14/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTCBSUKLOISFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2)C)SC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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